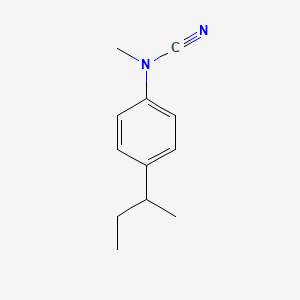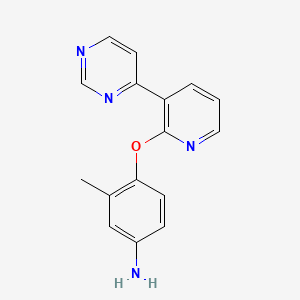![molecular formula C22H30N2O4 B8488419 tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with benzyloxy and dimethyl groups.
Formation of Carbamate: The carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate and an appropriate amine under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 2-hydroxyethylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactors for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethanolamine: Similar in structure but lacks the benzyloxy and pyridine groups.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Similar but with a methyl group instead of the benzyloxy group.
Eigenschaften
Molekularformel |
C22H30N2O4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C22H30N2O4/c1-16-13-17(2)23-20(27-15-18-9-7-6-8-10-18)19(16)14-24(11-12-25)21(26)28-22(3,4)5/h6-10,13,25H,11-12,14-15H2,1-5H3 |
InChI-Schlüssel |
KEHSVWYNVALOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1CN(CCO)C(=O)OC(C)(C)C)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate](/img/structure/B8488347.png)




![Piperazine,1-[[5-(4-fluorophenoxy)-1-(2-methylpropyl)-1h-indazol-6-yl]carbonyl]-4-methyl-](/img/structure/B8488380.png)
![Tributyl[(methanesulfinyl)methyl]stannane](/img/structure/B8488382.png)





